molecular formula C15H19N3 B11817948 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine

4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine

Cat. No.: B11817948
M. Wt: 241.33 g/mol
InChI Key: IQAAZNDIZBTXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nickel-catalyzed additions, proto-demetallation, and tautomerization . Major products formed from these reactions include various substituted imidazoles and their derivatives .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

The compound 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

C14H18N2\text{C}_{14}\text{H}_{18}\text{N}_2

This structure consists of a piperidine ring substituted with an imidazole moiety, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including This compound , exhibit significant anticancer activities. In particular, research has shown that compounds with similar structures can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, derivatives containing imidazole and piperidine motifs have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. The SwissTargetPrediction tool has been utilized to predict potential protein targets for piperidine derivatives, indicating their ability to modulate pathways relevant to cancer and other diseases .

Pharmacological Applications

Piperidine derivatives are being explored for their potential in treating various conditions:

  • Anticancer Agents: They show promise in targeting multiple types of cancer due to their ability to induce apoptosis and inhibit cell proliferation.
  • Antidiabetic Agents: Some studies suggest that modifications of piperidine structures may enhance their efficacy as antidiabetic agents by improving glucose metabolism .
  • Antimicrobial Activity: These compounds have also demonstrated antimicrobial properties, making them candidates for further development in infectious disease treatment .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspase activation
AntidiabeticImproves glucose metabolism
AntimicrobialInhibits bacterial growth

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationships observed in related studies:

Compound StructureBiological ActivityIC50 Value (µM)Reference
1-Methylimidazole derivativeAnticancer10.0
Piperidine-based compoundsAntidiabetic8.9
Various thioureasAntimicrobial4.8

Case Study 1: Anticancer Efficacy

A study focused on the effects of piperidine derivatives on breast cancer cells demonstrated that certain compounds could significantly reduce cell viability at micromolar concentrations. The study highlighted the role of caspase activation in mediating these effects, suggesting a mechanism where the compound triggers apoptotic pathways leading to cell death .

Case Study 2: Antidiabetic Activity

In another investigation, a series of piperidine derivatives were evaluated for their antidiabetic properties. The results indicated that specific modifications enhanced their efficacy compared to standard treatments like acarbose, showcasing the potential for developing new therapeutic agents from these compounds .

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

4-(3-methyl-5-phenylimidazol-4-yl)piperidine

InChI

InChI=1S/C15H19N3/c1-18-11-17-14(12-5-3-2-4-6-12)15(18)13-7-9-16-10-8-13/h2-6,11,13,16H,7-10H2,1H3

InChI Key

IQAAZNDIZBTXTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C2CCNCC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.